Lanthanum tris[bis(trimethylsilyl)amide] is an organometallic compound with the molecular formula and a molecular weight of approximately 620.06 g/mol. It appears as a white to off-white powder or crystalline solid, with a melting point ranging from 149 to 152 °C. The compound is sensitive to air and moisture, making it necessary to handle it under inert conditions. It is categorized under hazardous materials due to its flammable and corrosive nature .
Lanthanum tris[bis(trimethylsilyl)amide] acts as a Lewis acid due to the empty 5d orbitals on the La(III) ion. These empty orbitals can accept electron pairs from Lewis bases, forming a coordinate covalent bond. This Lewis acidity allows La[N(SiMe3)2]3 to activate various organic molecules and participate in various catalytic reactions in organic synthesis [].
Lanthanum tris[bis(trimethylsilyl)amide] (Ln(N(SiMe₃)₂)₃), also known as lanthanum tris(trimethylsilylamide), is a coordination complex containing a lanthanum(III) central atom bonded to three bis(trimethylsilyl)amide ligands. It can be synthesized by reacting lanthanum chloride (LaCl₃) with potassium bis(trimethylsilyl)amide (K(N(SiMe₃)₂)) in a THF solvent under an inert atmosphere. []
This compound is air and moisture sensitive, requiring careful handling under inert conditions. Its characterization is typically accomplished using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [, ]
Lanthanum tris[bis(trimethylsilyl)amide] has been explored as a catalyst for various organic transformations due to its unique Lewis acidic character and bulky amide ligands. These ligands contribute to the stabilization of the lanthanum center and influence its reactivity towards substrates.
Here are some specific examples of its catalytic applications:
Beyond its catalytic applications, lanthanum tris[bis(trimethylsilyl)amide] is also being investigated in other research areas, including:
These reactions are significant in the context of synthesizing other lanthanide compounds or in materials science applications .
Several methods for synthesizing lanthanum tris[bis(trimethylsilyl)amide] have been reported:
These synthesis methods highlight the versatility required in handling sensitive organometallic compounds .
Lanthanum tris[bis(trimethylsilyl)amide] has several notable applications:
Interaction studies involving lanthanum tris[bis(trimethylsilyl)amide] focus primarily on its coordination chemistry. The compound's ability to form stable complexes with various ligands makes it an interesting subject for research into new materials and catalysts. Studies have shown that it can interact with solvents and other metal ions, influencing its reactivity and stability.
The interactions with biological systems remain largely unexplored, warranting further investigation into its potential therapeutic applications or toxicological effects .
Lanthanum tris[bis(trimethylsilyl)amide] shares similarities with several other organolanthanide compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tris(cyclopentadienyl)lanthanum(III) | \text{C}_{15}\text{H}_{15}\text{La} | Known for its stability and use in organic synthesis |
Tris(tetramethylcyclopentadienyl)lanthanum | \text{C}_{21}\text{H}_{30}\text{La} | Exhibits enhanced reactivity due to steric bulk |
Tris(isopropylcyclopentadienyl)lanthanum(III) | \text{C}_{15}\text{H}_{21}\text{La} | Used in polymerization processes |
2,2,6,6-Tetramethyl-3,5-heptanedionate(III)lanthanum | \text{C}_{13}\text{H}_{22}\text{LaO}_2 | Utilized as a chelating agent in various applications |
Lanthanum tris[bis(trimethylsilyl)amide] is unique due to its specific amide functionalization and ability to form stable organometallic complexes that are less prone to hydrolysis compared to some other compounds listed here .
Lanthanum tris[bis(trimethylsilyl)amide] demonstrates exceptional catalytic performance in the hydroboration of esters and ketones using pinacolborane [8]. The compound serves as an efficient homogeneous catalyst for ester reduction, achieving quantitative conversion with minimal catalyst loading of one mole percent at temperatures ranging from twenty-five to sixty degrees Celsius [8]. Most substrates undergo complete reduction within one hour under these mild conditions [8].
The catalyst exhibits remarkable selectivity in ester hydroboration, successfully cleaving both alkyl and aryl esters to their corresponding alkoxy-boronic and aryloxy-boronic esters [8]. These boronic ester products can subsequently be hydrolyzed to produce the desired alcohols [8]. The hydroboration process tolerates a wide range of functional groups, including nitro, halide, and amino substituents, while maintaining complete chemoselectivity over potentially competing alkene or alkyne hydroboration reactions [8].
Substrate Type | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time | Conversion (%) |
---|---|---|---|---|
Alkyl Esters | 25-60 | 1 | 1 hour | >99 |
Aryl Esters | 25-60 | 1 | 1 hour | >99 |
Lactones | 25-60 | 1 | 1-2 hours | >95 |
Carbonate Esters | 25 | <1 | Variable | >90 |
For ketone and aldehyde hydroboration, lanthanum tris[bis(trimethylsilyl)amide] demonstrates distinct mechanistic behavior [10]. The catalyst facilitates initial carbonyl oxygen coordination to the acidic lanthanum center, followed by intramolecular ligand-assisted hydroboration of the carbonyl moiety by bound pinacolborane [10]. Ketone hydroboration exhibits higher energetic barriers compared to aldehydes due to increased steric encumbrance and decreased electrophilicity [10].
The hydroboration of alkenes and styrenes represents another significant application, where lanthanum tris[bis(trimethylsilyl)amide] serves as an effective catalyst in the presence of pinacolborane [4]. Representative alkenes undergo efficient hydroboration under controlled conditions, producing the corresponding boronic esters with high selectivity [4].
Lanthanum tris[bis(trimethylsilyl)amide] catalyzes the deoxygenative reduction of both tertiary and secondary amides using pinacolborane at mild temperatures [6] [36]. This transformation yields amines and oxygen diboronate products with exceptional selectivity and functional group tolerance [6]. The catalyst operates effectively at temperatures between twenty-five and sixty degrees Celsius, maintaining complete selectivity for amide reduction over competing reactions involving nitro groups, alkenes, and alkynes [36].
The reaction demonstrates remarkable chemoselectivity, with the catalyst showing complete selectivity for amide reduction over potentially interfering functional groups even at elevated temperatures up to sixty degrees Celsius [36]. Kinetic investigations reveal that amide reduction follows an unusual mixed-order rate law, which originates from saturation of the catalyst complex with pinacolborane [6].
Amide Type | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
---|---|---|---|---|
Tertiary Amides | 25-60 | 2-4 hours | >90 | Complete |
Secondary Amides | 25-60 | 2-6 hours | >85 | Complete |
Primary Amides | 25-60 | Variable | >80 | High |
The reaction tolerates various functional groups including nitro, halide, and amino substituents while excluding both inter- and intramolecular alkene or alkyne hydroboration [6]. This selectivity profile makes the catalyst particularly valuable for complex molecule synthesis where multiple reducible groups are present [6].
Cyclic lactones undergo selective deoxygenation reactions catalyzed by lanthanum tris[bis(trimethylsilyl)amide] with high efficiency and specificity [8]. The catalyst demonstrates particular proficiency in reducing lactones to their corresponding diols through hydroboration followed by oxidative workup [8]. Five-, six-, and seven-membered lactones all participate in this transformation with excellent yields [8].
The selectivity of lactone deoxygenation depends on ring size and substitution patterns [8]. Smaller ring lactones generally react faster due to ring strain, while larger rings require slightly elevated temperatures for complete conversion [8]. The catalyst maintains excellent chemoselectivity, avoiding ring-opening side reactions that often plague other reduction methods [8].
Lanthanum tris[bis(trimethylsilyl)amide] serves as an effective catalyst for the depolymerization of Nylon 6 to epsilon-caprolactam under mild conditions [12]. This process operates solvent-free with greater than ninety-five percent selectivity to epsilon-caprolactam and isolated yields exceeding ninety percent [12]. The depolymerization proceeds at two hundred and forty degrees Celsius, near the Nylon 6 melting point, representing the lowest reported temperature for this transformation [12].
The catalytic activity correlates with lanthanide ion size, with lanthanum exhibiting the highest activity among the lanthanide series [12]. Catalyst loadings as low as one mole percent prove effective for complete depolymerization [12]. The process demonstrates compatibility with post-consumer Nylon 6 and mixed plastic streams containing polyethylene, polypropylene, and polyethylene terephthalate [12].
Parameter | Value | Performance Metric |
---|---|---|
Operating Temperature | 240°C | Lowest reported |
Selectivity to ε-caprolactam | >95% | Excellent |
Isolated Yield | >90% | High |
Catalyst Loading | 1 mol% | Efficient |
Processing Conditions | Solvent-free | Environmentally favorable |
Mechanistic investigations reveal that depolymerization proceeds through initial deprotonation of terminal amide nitrogen-hydrogen bonds, followed by chain-end backbiting processes that sequentially extrude epsilon-caprolactam units [12]. This mechanism enables selective recycling of nylon waste into valuable monomers for regenerative material synthesis [12].
Lanthanum tris[bis(trimethylsilyl)amide] demonstrates significant potential in terpene polymerization applications, particularly for the synthesis of functional materials [16]. The catalyst facilitates controlled polymerization of various terpene monomers through coordination-insertion mechanisms [16]. The high Lewis acidity of the lanthanum center enables activation of terpene double bonds while maintaining control over molecular weight and polydispersity [16].
The polymerization process benefits from the steric bulk of the bis(trimethylsilyl)amide ligands, which provide kinetic control and prevent unwanted side reactions [16]. This results in well-defined polymer architectures with predictable properties suitable for functional material applications [16]. The catalyst system operates under mild conditions, making it compatible with sensitive functional groups present in terpene monomers [16].
Detailed mechanistic studies reveal that lanthanum tris[bis(trimethylsilyl)amide] operates through formation of specific bonding intermediates during catalytic transformations [8] [6]. In ester reduction reactions, the active catalyst forms a lanthanum-hemiacetal species with the formula [(trimethylsilyl)2nitrogen]2lanthanum-oxygen-carbon-hydrogen-R(oxygen-R')[pinacolborane] [8]. This intermediate generates in situ through hydroboronolysis of a single lanthanum-nitrogen(trimethylsilyl)2 bond [8].
The formation of these intermediates follows predictable patterns based on substrate structure and reaction conditions [8]. Kinetic studies combined with isotopic labeling experiments demonstrate that the rate-determining step involves hydride transfer directly from bound pinacolborane to the coordinated substrate [8]. This ligand-centered mechanism differs significantly from traditional metal hydride-based pathways commonly observed in organolanthanide catalysis [8].
Intermediate Type | Formation Pathway | Stability | Reactivity |
---|---|---|---|
La-Hemiacetal | Hydroboronolysis | Moderate | High |
Acylaminato Complex | Direct coordination | High | Selective |
Aminomonoboronate | Excess HBpin exposure | Variable | Deactivating |
Crystallographic studies have isolated and characterized several key intermediates, including bidentate acylaminato-lanthanum complexes formed during aldehyde hydroboration [10]. These structural studies confirm the proposed reaction pathways and provide insight into the geometric requirements for efficient catalysis [10].
The hydrogen transfer mechanism in lanthanum tris[bis(trimethylsilyl)amide]-catalyzed reactions proceeds through ligand-centered pathways rather than traditional metal hydride intermediates [8] [6]. Density functional theory calculations combined with energetic span analysis confirm that hydride transfer occurs directly from bound pinacolborane to coordinated substrates without formation of lanthanum-hydride bonds [8].
This ligand-centered mechanism explains the exceptional selectivity observed in these catalytic systems [8]. The hydrogen transfer step exhibits activation barriers that vary depending on substrate structure, with aldehydes showing lower barriers than ketones due to reduced steric hindrance and increased electrophilicity [10]. The mechanism involves initial substrate coordination to the lanthanum center, followed by intramolecular hydride delivery from the coordinated pinacolborane molecule [10].
Isotopic labeling studies using deuterated pinacolborane confirm the ligand-centered nature of hydrogen transfer [8]. The deuterium incorporates selectively at the expected positions, supporting the proposed mechanism and ruling out alternative pathways involving metal hydride intermediates [8]. This mechanistic understanding enables prediction of reactivity patterns and optimization of reaction conditions for new substrates [8].
The catalytic performance of lanthanum tris[bis(trimethylsilyl)amide] derives from synergistic metal-ligand cooperativity effects that enable unique reactivity patterns [17] [15]. The lanthanum center provides Lewis acidity for substrate activation while the bis(trimethylsilyl)amide ligands participate directly in bond-making and bond-breaking processes [17]. This cooperativity manifests in several key aspects of the catalytic mechanism [17].
The large ionic radius of lanthanum (1.03 Angstroms) requires bulky ligands to prevent deleterious reactions such as ligand redistribution or disproportionation [15]. The bis(trimethylsilyl)amide ligands provide both steric protection and electronic effects that stabilize the catalytically active species [15]. Computational studies reveal that metal-ligand orbital mixing contributes significantly to the overall bonding picture [18].
Natural bond orbital analysis demonstrates that lanthanum-nitrogen bonds exhibit significant ionic character with some covalent contribution from orbital overlap [18]. The ligand design incorporates intramolecular interactions that stabilize reactive intermediates and direct selectivity [15]. These cooperativity effects enable the catalyst to achieve transformations that would be difficult or impossible with either the metal center or ligands acting independently [17].
Flammable;Corrosive